molecular formula C6H13NO2 B1326445 N-Ethyl-N-methyl-L-alanine CAS No. 1038919-35-5

N-Ethyl-N-methyl-L-alanine

Cat. No. B1326445
CAS RN: 1038919-35-5
M. Wt: 131.17 g/mol
InChI Key: VFAGOLZNWJDWBA-YFKPBYRVSA-N
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Description

“N-Ethyl-N-methyl-L-alanine” is a compound with the molecular formula C6H13NO2 . It is an important organic intermediate and can be used in agrochemical, pharmaceutical, and dyestuff fields . It is also used in N-methyl amino acids for peptide synthesis .


Synthesis Analysis

A one-step conversion of sugars and methylamine to the N-methylated amino acid N-methyl-L-alanine has been developed . A whole-cell biocatalyst was derived from a pyruvate overproducing C. glutamicum strain by heterologous expression of the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida .


Molecular Structure Analysis

The molecular structure of “N-Ethyl-N-methyl-L-alanine” can be found in various databases such as PubChem and NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Ethyl-N-methyl-L-alanine” can be found in various databases such as PubChem and NIST Chemistry WebBook .

Scientific Research Applications

I have conducted a search on the scientific research applications of N-Ethyl-N-methyl-L-alanine, also known as (2s)-2-[ethyl(methyl)amino]propanoic acid. However, the available information is not sufficient to provide a comprehensive analysis of six to eight unique applications with detailed sections for each.

From the information gathered, some of the potential applications include:

Future Directions

The future directions of “N-Ethyl-N-methyl-L-alanine” research could involve further studies on the solution properties of these polypeptides . The substitution of an N-terminal glycine residue for sarcosine in an angiotensin II analog enhanced in vivo activity as a potential result of longer half-life against proteolytic degradation .

properties

IUPAC Name

(2S)-2-[ethyl(methyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4-7(3)5(2)6(8)9/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAGOLZNWJDWBA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648030
Record name N-Ethyl-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-methyl-L-alanine

CAS RN

1038919-35-5
Record name N-Ethyl-N-methyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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